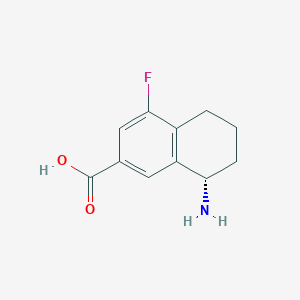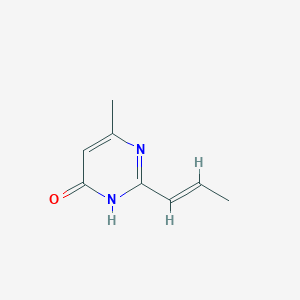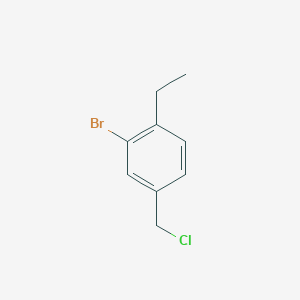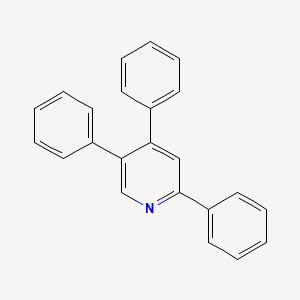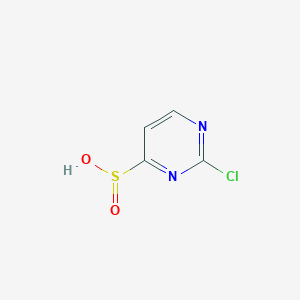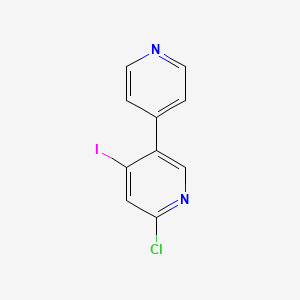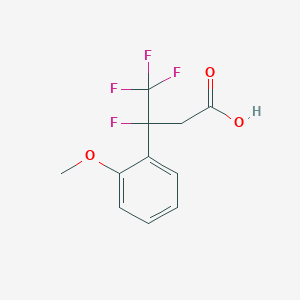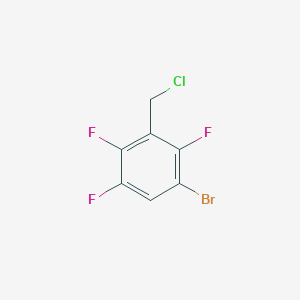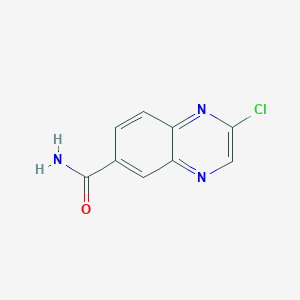
2-Chloroquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroquinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their broad-spectrum biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a carboxamide group at the sixth position of the quinoxaline ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxaline-6-carboxamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or diketones.
Carboxamide Formation: The carboxamide group can be introduced by reacting the chlorinated quinoxaline with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-Chloroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., LiAlH4) under anhydrous conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) under controlled conditions.
Major Products
Substitution: Substituted quinoxalines.
Reduction: Aminoquinoxalines.
Oxidation: Quinoxaline N-oxides.
科学的研究の応用
2-Chloroquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It serves as a probe to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-Chloroquinoxaline-6-carboxamide involves its interaction with specific molecular targets:
類似化合物との比較
2-Chloroquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives:
2-Methoxyquinoxaline: Similar structure but with a methoxy group instead of chlorine.
2,3-Diphenylquinoxaline: Contains phenyl groups at positions 2 and 3.
List of Similar Compounds
- 2-Methoxyquinoxaline
- 2,3-Diphenylquinoxaline
- 2-Chloroquinoxaline-6-sulfonylchloride
- 2,3-Diphenylquinoxaline-6-sulfonylchloride
特性
分子式 |
C9H6ClN3O |
|---|---|
分子量 |
207.61 g/mol |
IUPAC名 |
2-chloroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H6ClN3O/c10-8-4-12-7-3-5(9(11)14)1-2-6(7)13-8/h1-4H,(H2,11,14) |
InChIキー |
ZXMWNQKQBGKXOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN=C2C=C1C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


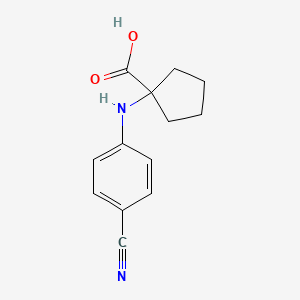
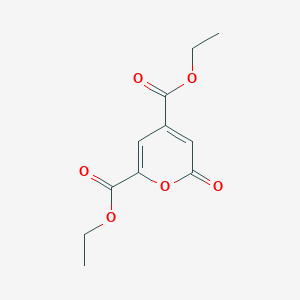
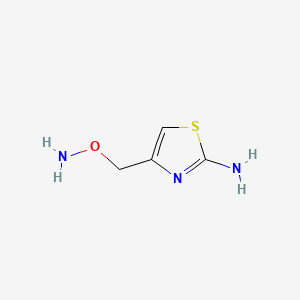
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

